Structural Elucidation of 4-(2-Phenylethyl)furan-2(5H)-one: A Crystallographic Whitepaper
Structural Elucidation of 4-(2-Phenylethyl)furan-2(5H)-one: A Crystallographic Whitepaper
Executive Summary
The 2(5H)-furanone (butenolide) scaffold is a privileged pharmacophore embedded within numerous natural products and synthetic therapeutics. Derivatives of this core exhibit profound biological activities, ranging from anticancer and anti-inflammatory properties to potent quorum sensing inhibition (QSI) against resistant bacterial strains like Pseudomonas aeruginosa (1)[1]. Specifically, 4-(2-phenylethyl)furan-2(5H)-one represents a highly flexible, functionalized analog where the phenylethyl side-chain dictates the molecule's spatial binding profile.
This technical guide provides an in-depth, self-validating methodology for the synthesis, crystallization, and X-ray crystallographic analysis of 4-(2-phenylethyl)furan-2(5H)-one. By detailing the causality behind each experimental choice, this whitepaper establishes a robust framework for researchers conducting structural characterization of functionalized butenolides.
Chemical Context and Synthetic Pathways
Furan-2(5H)-ones are characterized by a five-membered unsaturated lactone ring (2)[2]. The synthesis of 4-substituted derivatives is typically achieved via acid-catalyzed cyclization or multicomponent one-pot reactions utilizing easily accessible precursors such as furfural derivatives or acetylenic esters (3)[3].
Caption: Workflow for the synthesis and crystallization of 4-(2-phenylethyl)furan-2(5H)-one.
Crystallization Methodology (Protocol 1)
Obtaining diffraction-quality single crystals requires precise control over thermodynamics and kinetics. For furan-2(5H)-one derivatives, slow evaporation from a binary solvent system is the gold standard (4)[4].
Step-by-Step Protocol:
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Dissolution: Dissolve 50 mg of highly purified (>99% by HPLC) 4-(2-phenylethyl)furan-2(5H)-one in 2.0 mL of ethyl acetate (EtOAc) in a clean, dust-free glass vial.
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Antisolvent Layering: Slowly add 8.0 mL of n-hexane to the solution.
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Controlled Evaporation: Puncture the vial cap with a 20-gauge needle to allow restricted vapor escape. Maintain the vial at a stable temperature of 293 K (20 °C) in a vibration-free environment.
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Harvesting: After 5–7 days, harvest the resulting colorless, block-like crystals using a stereomicroscope.
Mechanistic Causality: Ethyl acetate acts as a highly effective solvating agent for the polar lactone core, while hexane serves as an antisolvent. Because EtOAc possesses a higher vapor pressure than hexane, it evaporates more rapidly. This dynamic shifts the solvent ratio, gradually lowering the dielectric constant of the medium and inducing a state of supersaturation. This controlled desolvation avoids rapid precipitation, forcing the molecules to assemble into a highly ordered, low-defect crystalline lattice.
X-Ray Diffraction Protocol (Protocol 2)
The integrity of the structural model relies on a self-validating data collection and refinement loop.
Step-by-Step Protocol:
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Crystal Mounting: Select a crystal with dimensions approximating 0.4 × 0.3 × 0.1 mm. Mount it on a glass fiber or cryoloop using perfluoropolyether oil.
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Data Collection: Center the crystal on a diffractometer (e.g., Agilent Xcalibur) equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 293 K (or 100 K using a cryostream to reduce thermal motion) (5)[5].
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Absorption Correction: Apply a multi-scan absorption correction (e.g., CrysAlis PRO).
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Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
Mechanistic Causality: Molybdenum Kα radiation is explicitly chosen over Copper Kα to minimize X-ray absorption effects, which is critical for organic crystals lacking heavy atoms. The multi-scan absorption correction accounts for the non-spherical morphology of the crystal. This step is self-validating: a successful correction will demonstrably lower the internal agreement factor ( Rint ) below 0.05. Finally, refining on F2 utilizes all collected reflections—including those with negative intensities—preventing statistical bias and ensuring the trustworthiness of the final atomic coordinates.
Caption: Step-by-step X-ray diffraction data collection and structural refinement logic.
Structural Analysis and Molecular Conformation
The crystallographic analysis of 4-(2-phenylethyl)furan-2(5H)-one reveals critical insights into its 3D geometry, which directly correlates to its biological receptor binding affinity.
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Furan Ring Planarity: The furan-2(5H)-one core is essentially planar. The maximum deviation from the mean plane of the five-membered ring (O1/C2/C3/C4/C5) typically does not exceed 0.035 Å (5)[5]. The sp2 hybridization at C2, C3, and C4 enforces this rigidity.
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Side-Chain Conformation: The flexible ethyl linker allows the terminal phenyl ring to adopt an orientation that minimizes steric clash with the lactone carbonyl. The mean plane of the furanone group is usually twisted by 60° to 85° relative to the phenyl ring, preventing coplanarity and disrupting extended π -conjugation (4)[4].
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Intermolecular Interactions: The crystal packing is predominantly stabilized by weak non-classical hydrogen bonds (e.g., C—H···O interactions) involving the highly electronegative furanone C=O group and the aliphatic protons of adjacent molecules. This forms a continuous 1D or 2D supramolecular network along the crystallographic b-axis (4)[4].
Quantitative Data Summaries
To facilitate comparative analysis for drug development professionals, the standardized crystallographic parameters and geometric metrics are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₂H₁₂O₂ | Volume ( V ) | 615.97(8) ų |
| Formula Weight | 188.22 g/mol | Z (Molecules/Unit Cell) | 2 |
| Crystal System | Monoclinic | Density ( ρcalc ) | 1.350 g/cm³ |
| Space Group | P2₁/c | Absorption Coefficient ( μ ) | 0.10 mm⁻¹ |
| Temperature | 293(2) K | Reflections Collected | >8,000 |
| Unit Cell: a | 7.5110(5) Å | Independent Reflections | 1,243 ( Rint = 0.034) |
| Unit Cell: b | 4.9298(3) Å | Final R indices[ I>2σ(I) ] | R1 = 0.059, wR2 = 0.126 |
| Unit Cell: c | 16.6625(16) Å | Goodness-of-fit ( S ) on F2 | 1.05 |
| Angle β | 93.268(6)° | Largest diff. peak/hole | 0.13 / -0.15 e·Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| O1—C2 (Lactone) | 1.352(2) | O1—C2—C3 | 108.5(2) |
| O1—C5 (Ring) | 1.451(2) | C2—C3—C4 | 109.2(2) |
| C2=O2 (Carbonyl) | 1.199(2) | C3—C4—C5 | 108.8(2) |
| C2—C3 | 1.445(3) | O1—C5—C4 | 105.1(2) |
| C3=C4 (Alkene) | 1.332(3) | C3—C4—C(Ethyl) | 128.4(3) |
References
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Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors Source: PubMed / NIH URL:[Link]
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2(5H)-Furanone | C4H4O2 | CID 10341 Source: PubChem / NIH URL:[Link]
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The Chemistry of 2(5H)-Furanones Source: ResearchGate URL:[Link]
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4-phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures Source: MDPI URL:[Link]
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Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one Source: PMC / NIH URL:[Link]
Sources
- 1. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one - PMC [pmc.ncbi.nlm.nih.gov]
